molecular formula C17H16N2O4 B11959589 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one CAS No. 853351-45-8

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B11959589
CAS No.: 853351-45-8
M. Wt: 312.32 g/mol
InChI Key: XYLUTSANKCVOES-VQHVLOKHSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative is reacted with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • 3-(5-(3-Nitrophenyl)thiophene-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Uniqueness

3-(5-(3-Nitrophenyl)furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

853351-45-8

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C17H16N2O4/c20-17(18-10-1-2-11-18)9-7-15-6-8-16(23-15)13-4-3-5-14(12-13)19(21)22/h3-9,12H,1-2,10-11H2/b9-7+

InChI Key

XYLUTSANKCVOES-VQHVLOKHSA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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